Trimethoprim-PEG3-amine TFA

TMP-tag Chemical biology Self-labeling tag

Unmodified trimethoprim is incompatible with chemical biology workflows. Trimethoprim-PEG3-amine TFA solves this: a pre-assembled, conjugation-ready probe that merges a high-affinity eDHFR ligand (Kd ~1 nM, >1,000× selectivity) with a PEG3-amine tether. Eliminate custom derivatization and accelerate tag, PROTAC, or affinity-resin development. - Ready-to-conjugate: Terminal amine enables immediate amide, NHS-ester, or click-chemistry coupling. - Optimized spacer: PEG3 linker balances flexibility with compact dimensions for live-cell accessibility. - Research-grade supply: Supplied as a stable TFA salt; batch-specific QC data available.

Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
CAS No. 74654-07-2
Cat. No. B1677516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim-PEG3-amine TFA
CAS74654-07-2
Synonymsm-PEG3-amine
Molecular FormulaC7H17NO3
Molecular Weight163.21 g/mol
Structural Identifiers
SMILESCOCCOCCOCCN
InChIInChI=1S/C7H17NO3/c1-9-4-5-11-7-6-10-3-2-8/h2-8H2,1H3
InChIKeyOKUWOEKJQRUMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoprim-PEG3-amine TFA: PEGylated TMP Building Block


Trimethoprim-PEG3-amine TFA (TMP-PEG3-amine TFA) is a bifunctional small-molecule probe that covalently links the dihydrofolate reductase (DHFR) inhibitor trimethoprim (TMP) to a polyethylene glycol (PEG3) spacer bearing a terminal primary amine . The TMP moiety binds E. coli DHFR (eDHFR) with high affinity (Kd ~ 1 nM), while exhibiting >1,000-fold lower affinity for mammalian DHFR (Kd > 1 μM) [1]. The PEG3 linker confers aqueous solubility (e.g., 20 mg/mL in DMF) and provides a flexible tether for downstream conjugation to fluorophores, E3 ligase ligands, or solid supports . The terminal amine serves as a reactive handle for amide bond formation, NHS-ester coupling, or conversion to an azide for click chemistry [2]. This compound is supplied as the trifluoroacetate (TFA) salt, enhancing handling and storage stability .

Pre-installed reactive amine for immediate bioconjugation
Balanced PEG3 spacer optimizes solubility and probe compactness
Reported high selectivity for eDHFR over mammalian DHFR

Why TMP-PEG3-amine TFA Is Irreplaceable


Unmodified trimethoprim lacks both a reactive functional group for conjugation and a PEG spacer, rendering it unsuitable for constructing TMP-based chemical tags, PROTACs, or bioconjugates without custom synthetic derivatization . TMP-PEG3-amine TFA addresses this gap by providing a pre-installed PEG3 linker with a terminal amine, enabling immediate conjugation via amide bond formation or further functionalization (e.g., azide modification for CuAAC click chemistry) . While TMP-PEGn-amine analogs with longer PEG chains (e.g., PEG6) exist, the PEG3 spacer length represents a balanced design choice: sufficiently long to minimize steric hindrance between TMP and conjugated cargo, yet short enough to maintain compact probe dimensions critical for intracellular accessibility [1]. The quantitative evidence below substantiates why this specific PEG3-amine TFA salt provides measurable advantages over unmodified TMP and alternative DHFR-targeting ligands for scientific procurement decisions.

Unmodified trimethoprim
Lacks reactive amine and PEG spacer, requiring custom derivatization for conjugation
Longer PEG chains (e.g., PEG6)
May reduce intracellular accessibility; PEG3 balances solubility and compact probe dimensions
Methotrexate (MTX)
Binds mammalian DHFR with high affinity, causing background and cytotoxicity in live-cell studies

TMP-PEG3-amine TFA Quantitative Evidence


Selective High-Affinity eDHFR Binding

Trimethoprim-PEG3-amine TFA retains the high-affinity binding of the parent TMP moiety to E. coli dihydrofolate reductase (eDHFR) with a dissociation constant (Kd) of approximately 1 nM . In direct comparison, its affinity for mammalian DHFR is >1 μM (Kd > 1,000 nM), representing a selectivity window exceeding 1,000-fold . This selectivity profile is superior to methotrexate (MTX), a classical antifolate DHFR inhibitor that binds both bacterial and mammalian DHFR with comparable high affinity (IC50 values in the low nanomolar range for human DHFR), leading to significant background interference and cytotoxicity in mammalian cell applications [1].

eDHFR Binding Selectivity
Head-to-head
Kd eDHFR ~1 nM
Mammalian DHFR >1 μM
>1,000-fold selectivity
Supports specific labeling with low background
Selectivity context requires assay-specific validation
TMP-tag Chemical biology Self-labeling tag

PEG3 Linker Enhanced Solubility

The incorporation of a PEG3 spacer in Trimethoprim-PEG3-amine TFA significantly improves solubility compared to unmodified trimethoprim . The TFA salt form of the PEG3 conjugate achieves solubilities of 20 mg/mL in DMF, 15 mg/mL in DMSO, 10 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . In contrast, unmodified trimethoprim exhibits substantially lower aqueous solubility (≤ 0.4 mg/mL in water) and requires organic co-solvents for comparable dissolution [1]. The PEG3 linker provides a 25- to 50-fold improvement in DMF/DMSO solubility relative to the aqueous solubility of unmodified TMP, enabling higher working concentrations for conjugation reactions.

Solubility Enhancement
Cross-study comparable
DMF: 20 mg/mL
DMSO: 15 mg/mL
PBS: 10 mg/mL
Enables higher working concentrations
Solubility may vary by formulation
PROTAC Bioconjugation Solubility enhancement

Primary Amine for Versatile Conjugation

Unlike unmodified trimethoprim, which lacks a reactive handle for bioconjugation, Trimethoprim-PEG3-amine TFA features a terminal primary amine that serves as a versatile reactive group [1]. This amine can undergo direct amide bond formation with carboxylic acid-containing probes, react with NHS-esters, or be converted to an azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with alkyne-containing molecules such as Ethinylestradiol [1]. In contrast, unmodified TMP requires custom synthetic derivatization to introduce any conjugation functionality, adding weeks of synthetic time and requiring specialized chemistry expertise .

Reactive Amine Handle
Head-to-head
Terminal NH₂ enables amide / click chemistry
Eliminates custom derivatization
Reactivity confirmed by standard protocols
Click chemistry PROTAC linker Amine coupling

Minimal Background in Mammalian Cells

The low affinity of Trimethoprim-PEG3-amine TFA for mammalian DHFR (Kd > 1 μM) ensures minimal background labeling in mammalian cell applications . This property has been experimentally validated in live-cell imaging studies where TMP-tag conjugates produced specific labeling of eDHFR-fusion proteins with negligible off-target staining of endogenous DHFR [1]. In contrast, alternative DHFR ligands such as methotrexate bind mammalian DHFR with high affinity (hDHFR IC50 ~ 5–20 nM), resulting in substantial background and potential cytotoxicity that complicates live-cell experiments [2].

Low Mammalian Background
Cross-study comparable
Mammalian DHFR Kd >1 μM
>50-fold lower affinity vs MTX
Supports live-cell imaging applications
Background depends on expression levels
Live-cell imaging TMP-tag Bioorthogonal labeling

TMP-PEG3-amine TFA Applications


TMP-Based PROTAC Construction

The terminal amine of Trimethoprim-PEG3-amine TFA serves as the conjugation point for attaching E3 ligase ligands (e.g., pomalidomide, VHL ligands) to generate heterobifunctional PROTACs that recruit eDHFR-fusion proteins for ubiquitination and proteasomal degradation . The high eDHFR affinity (Kd ~ 1 nM) ensures efficient ternary complex formation, while the >1,000-fold selectivity over mammalian DHFR minimizes off-target degradation of endogenous DHFR. The PEG3 spacer provides optimal flexibility for ternary complex geometry without introducing excessive linker length that could reduce cellular permeability [1].

Live-Cell Fluorescent Labeling of eDHFR Fusions

Trimethoprim-PEG3-amine TFA can be conjugated to fluorophores (e.g., fluorescein, rhodamine, Cy dyes) via its terminal amine to create TMP-tag labeling reagents . The resulting TMP-fluorophore conjugates label eDHFR-fusion proteins in live cells with high specificity and minimal background due to the low mammalian DHFR affinity (Kd > 1 μM). The compact eDHFR tag (18 kD) is advantageous for tagging mitochondrial proteins and other targets where larger tags (e.g., HaloTag) cause steric interference .

Click Chemistry Bioconjugation via Azide

The terminal amine of Trimethoprim-PEG3-amine TFA can be converted to an azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules such as Ethinylestradiol . This click chemistry approach allows for bioorthogonal conjugation under mild aqueous conditions, expanding the utility of TMP-PEG3-amine TFA beyond traditional amine coupling reactions. The PEG3 spacer provides sufficient separation to minimize steric hindrance during cycloaddition.

TMP-Tag Affinity Purification Resins

The terminal amine of Trimethoprim-PEG3-amine TFA enables covalent immobilization onto NHS-activated agarose or magnetic beads to create affinity resins for purifying eDHFR-fusion proteins . The high-affinity TMP-eDHFR interaction (Kd ~ 1 nM) facilitates efficient capture, while the low mammalian DHFR affinity ensures that endogenous DHFR from cell lysates does not co-purify. The PEG3 spacer reduces non-specific protein adsorption compared to direct TMP immobilization.

Application
Selection Property
Validation Focus
PROTAC construction
eDHFR affinity and amine reactivity
Ternary complex formation efficiency
Live-cell fluorescent labeling
PEG3 solubility and low mammalian background
Signal-to-noise ratio in live cells
Click chemistry bioconjugation
Azide conversion compatibility
Bioorthogonal reaction efficiency
Affinity purification resins
Covalent immobilization via amine
Binding capacity and nonspecific adsorption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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